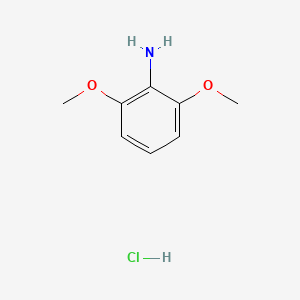

2,6-Dimethoxyaniline hydrochloride

Übersicht

Beschreibung

2,6-Dimethoxyaniline hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO2 and its molecular weight is 189.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Pharmacokinetics

Its log Kp (skin permeation) is -6.3 cm/s . These properties suggest that the compound has good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethoxyaniline hydrochloride . For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with targets. Additionally, the presence of other substances in the environment can influence the compound’s action.

Biochemische Analyse

Biochemical Properties

2,6-Dimethoxyaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hemoglobin, forming covalent bonds that can be detected using gas chromatographic-mass spectrometric assays

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause changes in gene expression and impact cellular metabolism, which can be observed through various biochemical assays . These effects are essential for understanding how the compound can be used in cellular research and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that the compound can degrade over time, affecting its efficacy and interactions with biomolecules . These temporal effects are essential for designing experiments and understanding the compound’s long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that the compound’s impact on cellular function and metabolism can vary significantly with dosage, highlighting the importance of dosage optimization in research . Understanding these dosage effects is crucial for designing safe and effective experiments.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound is involved in the metabolism of lidocaine, a local anesthetic, and can influence the levels of metabolites in this pathway

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions are essential for understanding how the compound can be used in cellular research and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Biologische Aktivität

2,6-Dimethoxyaniline hydrochloride is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity, and relevant case studies.

This compound is a derivative of aniline with two methoxy groups at the 2 and 6 positions. Its chemical structure can be represented as follows:

- Chemical Formula : C9H13ClN2O2

- Molecular Weight : 204.66 g/mol

Antimicrobial Activity

Research indicates that compounds related to 2,6-dimethoxyaniline exhibit significant antimicrobial properties. A study highlighted the effectiveness of various anilines against resistant strains of bacteria, demonstrating that modifications in the aniline structure can enhance antibacterial activity. For instance, derivatives showed inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae .

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays demonstrated that this compound could induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which is linked to endoplasmic reticulum stress and subsequent cell death . The compound's IC50 values against various cancer cell lines ranged from 14 nM to 22 mM, indicating potent anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

- ROS Generation : The compound induces oxidative stress in cells, leading to apoptosis.

- Tubulin Polymerization Interference : It disrupts microtubule formation, which is crucial for cell division .

- Antibacterial Mechanisms : The structural modifications enhance lipophilicity and electron-withdrawing properties, improving interaction with bacterial membranes .

Toxicity and Safety Profile

Despite its biological activities, the safety profile of this compound requires careful consideration. Toxicological studies indicate potential carcinogenic effects under certain conditions. For example, animal studies have shown that high doses can lead to tumors in specific organs .

Case Study: Carcinogenicity Testing

A notable case study involved a two-year feeding study on rats which revealed significant increases in the incidence of nasal cavity tumors among high-dose groups. This underscores the necessity for thorough risk assessments when considering therapeutic applications .

Data Summary

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,6-Dimethoxyaniline hydrochloride is utilized as a building block in organic synthesis. Its amino group can undergo various transformations, making it a versatile intermediate for synthesizing more complex molecules.

Key Reactions:

- N-Alkylation: The amino group can be alkylated to produce N-alkyl derivatives, which are important in pharmaceuticals.

- Diazotization: The compound can be diazotized to form diazonium salts, which are crucial intermediates in azo dye synthesis.

| Reaction Type | Description | Example |

|---|---|---|

| N-Alkylation | Formation of N-alkyl derivatives | 2,6-Dimethoxyaniline → N-Methyl-2,6-dimethoxyaniline |

| Diazotization | Conversion to diazonium salt | 2,6-Dimethoxyaniline → Diazonium salt |

Medicinal Chemistry

Research indicates that this compound exhibits potential pharmacological activities. It has been studied for its anticancer properties and as a precursor for drug development.

Anticancer Activity:

Studies have shown that derivatives of 2,6-dimethoxyaniline possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through reactive oxygen species (ROS) generation.

Case Study:

In vitro studies demonstrated that compounds derived from 2,6-dimethoxyaniline inhibited the growth of HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values of approximately 15 µM and 20 µM respectively.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Material Science

In material science, this compound is explored for its role in synthesizing polymers and conducting materials. Its ability to participate in polymerization reactions makes it valuable for developing conductive polymers used in electronic applications.

Conductive Polymers:

The compound can be polymerized to form polyaniline derivatives that exhibit electrical conductivity. These materials are investigated for applications in sensors, batteries, and organic light-emitting diodes (OLEDs).

Analytical Applications

The compound is also used as a reagent in analytical chemistry for the detection of various substances. Its derivatives can form colored complexes with metal ions, enabling quantitative analysis through spectrophotometry.

Analyse Chemischer Reaktionen

Isothiocyanate Formation

2,6-Dimethoxyaniline reacts with thiophosgene (CSCl₂) to form 2-isothiocyanato-1,3-dimethoxybenzene. This reaction proceeds efficiently under mild conditions:

The reaction mechanism involves nucleophilic attack by the amine on thiophosgene, followed by elimination of HCl.

Bromination and Coupling

In a multi-step synthesis, 2,6-dimethoxyaniline undergoes bromination followed by coupling with chromen derivatives:

Oxidative Amination

2,6-Dimethoxyaniline participates in metal-catalyzed oxidative amination with phenols. Using Fe[TPP]Cl or Mn[TPP]Cl catalysts under ambient conditions:

| Catalyst | Oxidant | Solvent | Yield | Product |

|---|---|---|---|---|

| Fe[TPP]Cl (1 mol%) | HFIP, rt, O₂ | HFIP | 72% | para-Quinamine intermediates. |

| Mn[TPP]Cl (1 mol%) | TFA, 30 min | TFE | 68% | N,O-Biaryl derivatives. |

This method enables para-selectivity due to the directing effects of methoxy groups.

Acylation Reactions

The amine group reacts with acyl chlorides to form stable amides. For example:

| Acylating Agent | Base | Solvent | Yield | Application |

|---|---|---|---|---|

| 2-Chloroimidazolium | Triethylamine | DCM | 82% | Benzoquinone-aniline conjugates. |

Reaction proceeds via in-situ activation of carboxylic acids, followed by nucleophilic substitution.

Stability and Side Reactions

-

Oxidative Degradation : Prolonged exposure to oxidizing agents (e.g., H₂O₂) leads to quinone formation.

-

Acid Sensitivity : The hydrochloride salt decomposes under strong acidic conditions, necessitating neutral pH during reactions .

Table 2: Spectroscopic Data for Key Products

| Product | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| 2-Isothiocyanato-1,3-dimethoxybenzene | 7.16 (t, J=8.48 Hz), 3.90 (s) | 196 [M+H]⁺ |

| N-Aryl chromen amide | 3.78 (s, 6H), 7.14 (t, J=8 Hz) | 505 [M+H]⁺ |

Eigenschaften

IUPAC Name |

2,6-dimethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-10-6-4-3-5-7(11-2)8(6)9;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGARCFCWYJUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656928 | |

| Record name | 2,6-Dimethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375397-36-7 | |

| Record name | 2,6-Dimethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.